2-(4-bromo-2-methylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide
Overview
Description
2-(4-bromo-2-methylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide is an organic compound characterized by the presence of bromine, methyl, and nitro functional groups attached to a phenoxy and acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-methylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-bromo-2-methylphenol and 2-methyl-5-nitroaniline.
Formation of Phenoxy Intermediate: 4-bromo-2-methylphenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(4-bromo-2-methylphenoxy)acetyl chloride.
Amidation Reaction: The intermediate is then reacted with 2-methyl-5-nitroaniline in the presence of a base like pyridine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Substitution: Products depend on the nucleophile used, such as azides or nitriles.
Reduction: 2-(4-bromo-2-methylphenoxy)-N-(2-methyl-5-aminophenyl)acetamide.
Oxidation: Corresponding carboxylic acids.
Scientific Research Applications
2-(4-bromo-2-methylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor or intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of bromine and nitro substitutions on biological activity.
Materials Science: It may be used in the development of new materials with specific electronic or optical properties due to its unique structural features.
Mechanism of Action
The mechanism by which 2-(4-bromo-2-methylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide exerts its effects depends on its application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The bromine and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-2-methylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide
- 2-(4-bromo-2-methylphenoxy)-N-(2-methyl-5-aminophenyl)acetamide
- 2-(4-bromo-2-methylphenoxy)-N-(2-methyl-5-nitrophenyl)propionamide
Uniqueness
2-(4-bromo-2-methylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide is unique due to the specific combination of bromine, methyl, and nitro groups, which confer distinct chemical and physical properties. These substitutions can significantly affect the compound’s reactivity, stability, and interactions with biological targets compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-(2-methyl-5-nitrophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4/c1-10-3-5-13(19(21)22)8-14(10)18-16(20)9-23-15-6-4-12(17)7-11(15)2/h3-8H,9H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRVWRKZGZCHMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)COC2=C(C=C(C=C2)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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